ジイソブチルシクロヘキサン-1,2-ジカルボン酸エステル

概要

説明

Diisobutyl hexahydrophthalate (DIBE) is a chemical compound that is part of the phthalate family, commonly used as a plasticizer. It is derived from phthalic anhydride, a key intermediate in the production of various industrial chemicals. The compound is of interest due to its applications and the physical and chemical properties that make it suitable for use in various industrial processes.

Synthesis Analysis

The synthesis of diisobutyl phthalate (DIBP), a related compound to DIBE, can be achieved through the direct esterification of phthalic anhydride residue with isobutanol. This process is catalyzed by heteropoly acid and involves distillation under reduced pressure to recover the esterified product. The optimal conditions for this reaction include a specific ratio of reactants, temperature, and reaction time, ensuring a high recovery rate of phthalic anhydride .

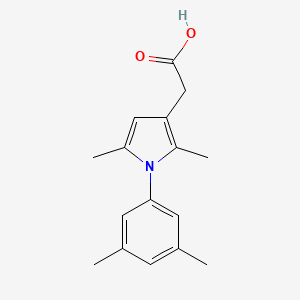

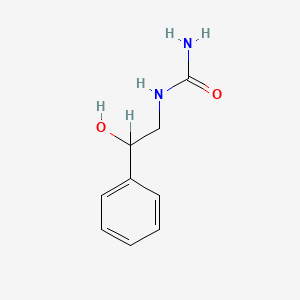

Molecular Structure Analysis

While the specific molecular structure analysis of DIBE is not detailed in the provided papers, the structure of related compounds such as naphthalenes can be synthesized through reactions involving diisobutylaluminum hydride. These reactions lead to the formation of complex polycyclic aromatic hydrocarbons, which share some structural similarities with DIBE .

Chemical Reactions Analysis

The chemical behavior of DIBE can be inferred from the reactions of similar compounds. For instance, diisobutylaluminum hydride is used to promote cyclization reactions to form substituted naphthalenes. This process involves regioselective hydroalumination, intramolecular carboalumination, skeletal rearrangement, and dehydroalumination steps . These reactions are indicative of the reactivity of diisobutyl-based compounds and their potential to undergo complex transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of DIBE can be examined through its vapor-liquid equilibrium (VLE) data. The VLE of the binary system of maleic anhydride and DIBE was measured at different pressures using a modified ebulliometer. The Antoine constants for DIBE were obtained, which are essential for characterizing its volatility. The equilibrium vapor and liquid compositions were calculated using the NRTL model, and the UNIFAC model was used for prediction, showing general agreement with experimental results . This analysis is crucial for understanding the behavior of DIBE in various conditions and its suitability for industrial applications.

科学的研究の応用

PVCおよびその他のポリマーにおける可塑剤

ジイソブチルシクロヘキサン-1,2-ジカルボン酸エステルは、PVCを筆頭にさまざまなポリマーにおける可塑剤として機能します。可塑剤としての役割を果たし、柔軟性を付与し、脆性を軽減し、加工中のプラスチックの流動性を向上させます。 本化合物は、健康上の懸念を引き起こしているフタル酸エステル系可塑剤の安全な代替品です .

グリーン触媒水素化によるフタル酸エステルの変換

本化合物は、フタル酸エステルのグリーン触媒水素化によって生成されます。 このプロセスは、有害なフタル酸エステルを、ジイソブチルシクロヘキサン-1,2-ジカルボン酸エステルなどのより安全なシクロヘキサン誘導体に転換します。これらは毒性が低く、環境への負荷も小さくなっています .

食品包装材料

ジイソブチルシクロヘキサン-1,2-ジカルボン酸エステルは、毒性プロファイルが低いことから、食品包装材料に使用されています。 包装の柔軟性を維持しながら食品の安全性を確保し、食品接触用途において従来のオルトフタル酸エステルの適切な代替品となっています .

医療機器とチューブ

本化合物は、医療機器とチューブの製造にも使用されています。 毒性が低いため、患者の安全が最優先される医療用途において、有害な可塑剤への暴露を最小限に抑えるための有効な選択肢となっています .

化粧品とパーソナルケア製品

化粧品業界では、ジイソブチルシクロヘキサン-1,2-ジカルボン酸エステルが溶媒と固定剤として使用されています。 香料を安定化させ、パーソナルケア製品における香りの持続性を高めるのに役立ちます .

代替可塑剤に関する研究

ジイソブチルシクロヘキサン-1,2-ジカルボン酸エステルに関する科学研究は、代替可塑剤の広範な分野に貢献しています。 研究は、その応用可能性、環境への影響、および人間の健康への影響に焦点を当て、持続可能で安全な可塑剤技術の革新を目指しています .

作用機序

Safety and Hazards

将来の方向性

特性

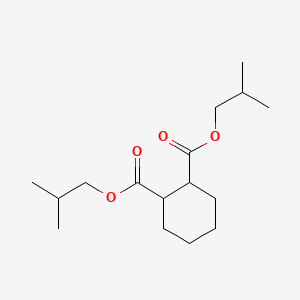

IUPAC Name |

bis(2-methylpropyl) cyclohexane-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h11-14H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKHPBOCBWDYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1CCCCC1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60887773 | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70969-58-3 | |

| Record name | Diisobutyl 1,2-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70969-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070969583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Cyclohexanedicarboxylic acid, 1,2-bis(2-methylpropyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60887773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl hexahydrophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.223 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。